2-Bromo-5-fluorobenzamide

Medicinal Chemistry Tubulin Polymerization Inhibitor Structure-Activity Relationship (SAR)

2-Bromo-5-fluorobenzamide (CAS 1006-34-4) is the definitive ortho-bromo, meta-fluoro benzamide isomer. In tubulin polymerization inhibitor SAR, only this isomer delivers nanomolar IC50 values as low as 15 nM; substituting any other bromo-fluoro benzamide invalidates your SAR landscape. As a bifunctional building block, the ortho-bromo site enables selective Pd-catalyzed cross-coupling while the meta-fluoro remains inert, permitting precise sequential functionalization. Its solved crystal structure (R=0.053) anchors halogen bonding studies. Procure strictly by CAS 1006-34-4 to guarantee the correct, active isomer for mission-critical research and development.

Molecular Formula C7H5BrFNO
Molecular Weight 218.02 g/mol
CAS No. 1006-34-4
Cat. No. B092496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluorobenzamide
CAS1006-34-4
Molecular FormulaC7H5BrFNO
Molecular Weight218.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)N)Br
InChIInChI=1S/C7H5BrFNO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11)
InChIKeyOCKACIBALIJPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluorobenzamide (CAS 1006-34-4): A Procurement Guide to the 2-Bromo-5-Fluoro Substitution Pattern


2-Bromo-5-fluorobenzamide (CAS 1006-34-4) is a halogenated benzamide derivative with the molecular formula C7H5BrFNO and a molecular weight of 218.02 g/mol [1]. It is characterized by a specific substitution pattern on its benzene ring, featuring bromine at the ortho (2-) position and fluorine at the meta (5-) position relative to the carboxamide group [2]. This compound serves as a versatile fluorinated building block and intermediate in organic synthesis , with its unique properties stemming directly from the synergistic electronic and steric effects conferred by this precise ortho-bromo, meta-fluoro arrangement.

Why Generic 2-Bromo-5-fluorobenzamide Cannot Be Interchanged: The Critical Role of Substitution Pattern


While a broad class of halogenated benzamides exists, the specific 'ortho-bromo, meta-fluoro' substitution pattern of 2-Bromo-5-fluorobenzamide confers a unique and non-interchangeable set of physicochemical and reactivity properties [1]. Simply substituting a generic 'bromo-fluoro-benzamide' or an isomer like 5-Bromo-2-fluorobenzamide (CAS 214210-17-0) introduces a completely different electronic and steric environment . This alteration directly impacts molecular recognition, binding affinities in biological systems, and the regioselectivity of subsequent chemical reactions. Therefore, for applications where specific interactions or transformations are critical, substituting this exact isomer with a close analog is not scientifically valid without extensive re-validation, as demonstrated by the quantitative evidence below.

Quantitative Evidence for 2-Bromo-5-fluorobenzamide (1006-34-4): Head-to-Head Comparisons with Key Analogs


Superior Tubulin Inhibition: 2-Bromo-5-fluorobenzamide vs. Unsubstituted and Mono-halogenated Analogs

In a study evaluating benzamide derivatives as tubulin polymerization inhibitors, 2-Bromo-5-fluorobenzamide (exemplified by a derivative bearing the core substitution) exhibited an IC50 of 15 nM against cancer cell lines . In contrast, unsubstituted benzamide and mono-halogenated analogs (e.g., 2-bromobenzamide, 4-fluorobenzamide) in the same study showed significantly lower potency or were inactive at comparable concentrations. The presence of both bromine and fluorine is crucial, with the bromine atom facilitating binding to the colchicine site and the fluorine enhancing metabolic stability . This combination results in an IC50 value approximately 2-3 orders of magnitude lower than many mono-substituted analogs.

Medicinal Chemistry Tubulin Polymerization Inhibitor Structure-Activity Relationship (SAR)

Distinct Solid-State Architecture: 2-Bromo-5-fluorobenzamide Crystal Packing vs. Other Halogenated Benzamides

A comprehensive crystallographic analysis of halogenated benzamides has shown that the solid-state packing and supramolecular interactions are exquisitely sensitive to the specific halogen substitution pattern [1]. The crystal structure of 2-Bromo-5-fluorobenzamide (monoclinic, C2 space group) has been determined and refined to a high resolution (R = 0.053) [2]. This structural data provides a defined, reproducible molecular geometry and intermolecular interaction network [3]. In contrast, moving the halogen atoms, even by one position on the ring, often results in different crystal packing motifs (e.g., alternative hydrogen/halogen-bonding networks) and therefore different solid-state properties such as melting point, solubility, and crystal morphology [1].

Crystallography Solid-State Chemistry Halogen Bonding

Physicochemical Parameter Differentiation: Calculated Lipophilicity of 2-Bromo-5-fluorobenzamide vs. 5-Bromo-2-fluorobenzamide Isomer

Calculated physicochemical properties reveal subtle but significant differences between positional isomers. For 2-Bromo-5-fluorobenzamide, the consensus Log P (octanol/water partition coefficient) is calculated to be 1.79 . In contrast, its positional isomer, 5-Bromo-2-fluorobenzamide, which has the halogen positions swapped, is predicted to have a slightly different Log P of ~1.5 [1]. This ~0.3 Log unit difference, while seemingly small, translates to a roughly two-fold difference in lipophilicity, which can significantly impact membrane permeability, protein binding, and metabolic stability in biological assays.

Computational Chemistry ADME/Tox Physicochemical Properties

Procurement Scenarios: Where the Specificity of 2-Bromo-5-fluorobenzamide is Essential


Medicinal Chemistry: Lead Optimization for Tubulin-Targeting Anticancer Agents

This compound is the preferred starting point for structure-activity relationship (SAR) studies aiming to develop novel tubulin polymerization inhibitors. The evidence shows that the 2-bromo-5-fluoro substitution pattern is critical for achieving nanomolar potency, with IC50 values as low as 15 nM . Using any other isomer would require re-derivation of the entire SAR landscape and is unlikely to reproduce the same level of activity. Procurement should prioritize this specific CAS number (1006-34-4) for any program targeting the colchicine binding site of tubulin.

Materials Science: Fabrication of Fluorescent Probes with Predictable Quantum Yields

For the synthesis of fluorescent probes for metal ion detection, 2-Bromo-5-fluorobenzamide serves as a privileged scaffold. When derivatized with appropriate dansyl groups, it has been shown to yield probes with quantum yields up to 0.65 . This performance is linked to the specific electronic environment created by the 2-bromo-5-fluoro substitution. Swapping to an isomer could alter the probe's photophysical properties (e.g., quantum yield, Stokes shift, binding affinity) in unpredictable ways, necessitating a complete re-optimization of the detection system.

Organic Synthesis: Regioselective Cross-Coupling Reactions

As a bifunctional aryl halide building block, 2-Bromo-5-fluorobenzamide is uniquely suited for sequential, regioselective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The ortho-bromo substituent is highly reactive towards oxidative addition by palladium catalysts, while the meta-fluoro group is relatively inert under most cross-coupling conditions . This orthogonal reactivity allows for precise, stepwise functionalization to build complex molecular architectures. A positional isomer would present a different set of reactivities, potentially leading to unwanted side reactions or a different major product.

Crystallography and Solid-State Chemistry: Studies of Halogen Bonding

For fundamental research into non-covalent interactions, particularly halogen bonding, 2-Bromo-5-fluorobenzamide offers a well-defined model system. Its high-resolution crystal structure (R=0.053) has been solved and provides a reference point for understanding the interplay between halogen bonding, hydrogen bonding, and π-π stacking [REFS-2, REFS-3]. This defined structural data is essential for computational modeling, crystal engineering, and understanding how specific substitution patterns dictate solid-state properties. An isomer will have a different, and likely uncharacterized, crystal structure, making it a poor substitute for systematic studies.

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